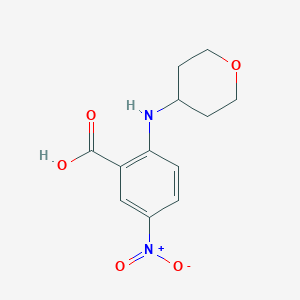
5-nitro-2-(oxan-4-ylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-2-(oxan-4-ylamino)benzoic acid is an organic compound that features a nitro group, a benzoic acid moiety, and a tetrahydro-2H-pyran-4-ylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-(oxan-4-ylamino)benzoic acid typically involves the following steps:
Nitration of Benzoic Acid: The initial step involves the nitration of benzoic acid to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Amination: The nitrobenzoic acid is then subjected to amination with tetrahydro-2H-pyran-4-amine. This reaction is typically carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-nitro-2-(oxan-4-ylamino)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and suitable solvents such as ethanol.
Substitution: Nucleophiles such as amines or thiols, and appropriate solvents.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), and heat.
Major Products
Reduction: 5-amino-2-(tetrahydro-2H-pyran-4-ylamino)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: Esters of this compound.
Aplicaciones Científicas De Investigación
5-nitro-2-(oxan-4-ylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-nitro-2-(oxan-4-ylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The tetrahydro-2H-pyran-4-ylamino moiety may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
- 4-aminotetrahydropyran
- 5-nitro-2-(oxan-4-ylamino)benzoic acid derivatives
Uniqueness
This compound is unique due to the presence of both a nitro group and a tetrahydro-2H-pyran-4-ylamino substituent on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H14N2O5 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
5-nitro-2-(oxan-4-ylamino)benzoic acid |
InChI |
InChI=1S/C12H14N2O5/c15-12(16)10-7-9(14(17)18)1-2-11(10)13-8-3-5-19-6-4-8/h1-2,7-8,13H,3-6H2,(H,15,16) |
Clave InChI |
YUOAVOBOJGSMIO-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pentanedioic acid](/img/structure/B8669931.png)
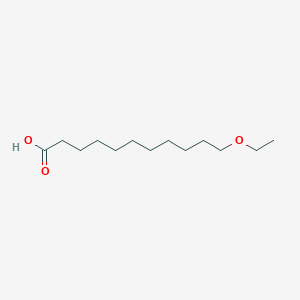
![5-Fluoro-6,7-dihydrobenzo[b]thiophene-4(5H)-one](/img/structure/B8669956.png)
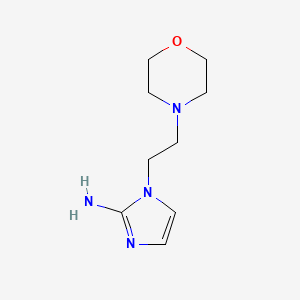
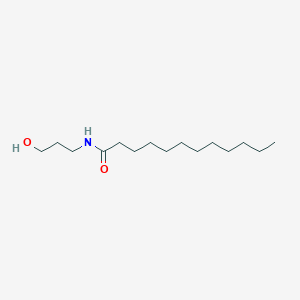
![2-(5-(7-chlorothieno[3,2-b]pyridin-2-yl)-1-methyl-1H-imidazol-2-yl)propan-2-ol](/img/structure/B8669972.png)
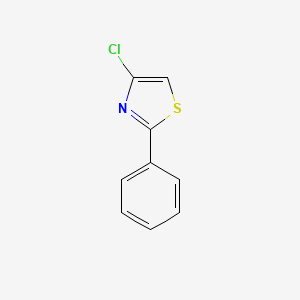
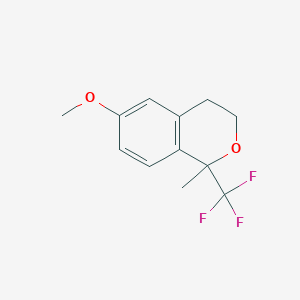
![(5R)-3-[6-(2-([tert-butyl(dimethyl)silyl]oxy}ethoxy)hexyl]-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one](/img/structure/B8669996.png)

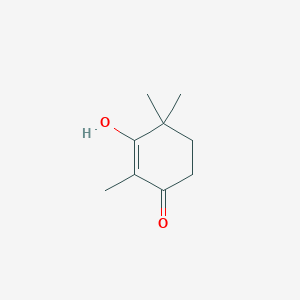
![1-[4-(Difluoromethoxy)-3-hydroxyphenyl]ethanone](/img/structure/B8670016.png)

![N-[(adamantan-1-yl)methyl]-2,5-dichlorobenzamide](/img/structure/B8670025.png)
